molecular formula C21H24N4O B2672065 4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2175978-92-2

4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No. B2672065
M. Wt: 348.45
InChI Key: BPHZXNJXSSJMAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a piperidine ring, a pyrimidine ring, and a benzonitrile group. Each of these components could contribute to the compound’s overall properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction involving a β-dicarbonyl compound and guanidine . The piperidine ring could be synthesized through a variety of methods, including the cyclization of a suitable amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, for example, is a three-membered ring, which introduces strain into the molecule. The piperidine and pyrimidine rings are six-membered and heterocyclic, containing nitrogen atoms .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the benzonitrile group could undergo nucleophilic aromatic substitution reactions, while the pyrimidine ring might be involved in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

One stream of research focuses on the novel and efficient synthesis methods for pyrimidine derivatives, including compounds similar to the one . For example, a study outlined a three-component reaction leading to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, showcasing the potential for creating complex pyrimidine structures through relatively simple chemical processes (Bararjanian et al., 2010). Additionally, the structural analysis, such as X-ray crystallography, confirms the self-assembly and H-bonding in these compounds, indicating their potential for forming stable molecular structures suitable for further chemical or pharmacological applications.

Biological Activities and Potential Therapeutic Applications

Another significant area of research explores the biological activities of pyrimidine derivatives and their potential therapeutic applications. For instance, compounds derived from pyrimidinones have shown remarkable activity against a range of cancer cell lines, suggesting their utility in antitumor therapy (Insuasty et al., 2013). This study highlights the potential of such compounds, including those structurally related to "4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile," in developing new anticancer agents.

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, given the presence of functional groups common in many drugs .

properties

IUPAC Name

4-[[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c22-12-16-1-3-17(4-2-16)13-24-9-7-18(8-10-24)14-25-15-23-20(11-21(25)26)19-5-6-19/h1-4,11,15,18-19H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHZXNJXSSJMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

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